Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
CAS No.:
Cat. No.: VC14858288
Molecular Formula: C21H21N3O5
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O5 |
|---|---|
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
| Standard InChI | InChI=1S/C21H21N3O5/c1-4-29-20(26)17-18(12-9-10-15(27-2)16(11-12)28-3)24-14-8-6-5-7-13(14)22-21(24)23-19(17)25/h5-11,17-18H,4H2,1-3H3,(H,22,23,25) |
| Standard InChI Key | RMZDLRZLSNHQOM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC(=C(C=C4)OC)OC |
Introduction
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the benzimidazole derivatives category. It features a tetrahydropyrimido framework fused with a benzimidazole moiety, which is known for its diverse biological activities. This compound is of interest in medicinal chemistry and drug design due to its potential pharmacological applications.
Synthesis and Chemical Reactivity
The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. The compound's chemical reactivity can be explored through various reactions, which are crucial for modifying its structure to enhance biological activity.
Synthesis Steps
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Starting Materials: The synthesis often begins with appropriate starting materials such as benzimidazole derivatives and pyrimidine precursors.
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Condensation Reactions: These reactions are used to form the fused ring system.
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Functional Group Modifications: Additional steps may involve modifying functional groups to achieve the desired structure.
Biological Activities and Potential Applications
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate exhibits potential biological activities due to its structural features. The compound can interact with various biological targets, such as enzymes or receptors, making it a subject of interest in pharmaceutical research.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential pharmacological applications |
| Drug Design | Interest due to its biological activity |
Spectroscopic Analysis
Spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR are essential for characterizing the compound's structure and purity. These methods provide detailed information about the compound's molecular structure and can help identify functional groups.
Spectroscopic Data Table
| Spectroscopic Method | Description |
|---|---|
| FT-IR | Used to identify functional groups |
| 1H-NMR | Provides information about hydrogen atoms in the molecule |
| 13C-NMR | Offers insights into carbon atom environments |
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